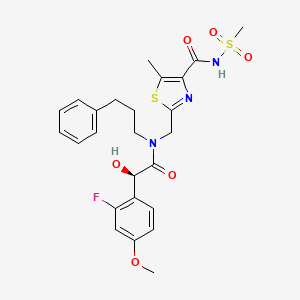
(R)-2-((2-(2-Fluoro-4-methoxyphenyl)-2-hydroxy-N-(3-phenylpropyl)acetamido)methyl)-5-methyl-N-(methylsulfonyl)thiazole-4-carboxamide
Descripción general
Descripción
(R)-2-((2-(2-Fluoro-4-methoxyphenyl)-2-hydroxy-N-(3-phenylpropyl)acetamido)methyl)-5-methyl-N-(methylsulfonyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C25H28FN3O6S2 and its molecular weight is 549.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (R)-2-((2-(2-Fluoro-4-methoxyphenyl)-2-hydroxy-N-(3-phenylpropyl)acetamido)methyl)-5-methyl-N-(methylsulfonyl)thiazole-4-carboxamide is a thiazole carboxamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a cyclooxygenase (COX) inhibitor and its anticancer properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole carboxamide derivatives. A series of compounds were synthesized and tested for their ability to inhibit COX enzymes, which are often overexpressed in various cancers. The compound demonstrated significant inhibitory activity against COX-1 and COX-2, with a selectivity ratio indicating its potential as a therapeutic agent in cancer treatment.
Table 1: COX Inhibition Data
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 | Selectivity Ratio |
|---|---|---|---|
| St.4 | 0.25 | 4.5 | |
| St.6 | 0.10 | 0.37 | 3.67 |
The mechanism of action for these compounds involves the inhibition of COX enzymes, which play a crucial role in the inflammatory process and tumor progression. Inhibition of COX-2 has been associated with reduced tumor growth and metastasis in various animal models, suggesting that these thiazole derivatives could be effective in cancer therapy.
Neuroprotective Effects
In addition to anticancer properties, thiazole carboxamides have shown promise in neuroprotection. Studies assessing their effects on AMPA receptors indicated that certain derivatives significantly modulate receptor kinetics, thereby potentially providing neuroprotective benefits.
Table 2: AMPAR Modulation Results
| Compound | τw deact Increase (fold) |
|---|---|
| TC-1 | 2.0 |
| TC-2 | 2.5 |
| TC-3 | 1.5 |
Study 1: In Vitro Assessment of Cytotoxicity
A study evaluated the cytotoxic effects of various thiazole carboxamide derivatives against a panel of cancer cell lines using the MTS assay. The results indicated that several compounds exhibited significant cytotoxicity, with some showing selectivity towards cancer cells over normal cells.
Study 2: Molecular Docking Studies
Molecular docking studies were conducted to understand the binding interactions between the thiazole carboxamide derivatives and COX enzymes. The docking simulations provided insights into the binding affinities and suggested that structural modifications could enhance biological activity.
Propiedades
IUPAC Name |
2-[[[(2R)-2-(2-fluoro-4-methoxyphenyl)-2-hydroxyacetyl]-(3-phenylpropyl)amino]methyl]-5-methyl-N-methylsulfonyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN3O6S2/c1-16-22(24(31)28-37(3,33)34)27-21(36-16)15-29(13-7-10-17-8-5-4-6-9-17)25(32)23(30)19-12-11-18(35-2)14-20(19)26/h4-6,8-9,11-12,14,23,30H,7,10,13,15H2,1-3H3,(H,28,31)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZZOPPCCGSYDP-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)CN(CCCC2=CC=CC=C2)C(=O)C(C3=C(C=C(C=C3)OC)F)O)C(=O)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(S1)CN(CCCC2=CC=CC=C2)C(=O)[C@@H](C3=C(C=C(C=C3)OC)F)O)C(=O)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















